Cas no 2229244-09-9 (3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine)

3-(1-Ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine is a specialized amine derivative featuring a pyrazole core with an ethenyl substituent. Its unique structure, combining a rigid pyrazole ring with a flexible dimethylpropan-1-amine chain, offers distinct reactivity and functionalization potential. The compound is of interest in pharmaceutical and agrochemical research due to its ability to serve as a versatile intermediate for synthesizing biologically active molecules. The presence of both amine and vinyl groups enables selective modifications, facilitating applications in drug discovery and material science. Its stability under standard conditions and compatibility with various synthetic protocols further enhance its utility in organic synthesis.
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine structure
2229244-09-9 structure
商品名:3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
CAS番号:2229244-09-9
MF:C10H17N3
メガワット:179.262081861496
CID:6000330
PubChem ID:165609463

3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
    • 2229244-09-9
    • EN300-1730344
    • インチ: 1S/C10H17N3/c1-4-13-7-9(6-12-13)5-10(2,3)8-11/h4,6-7H,1,5,8,11H2,2-3H3
    • InChIKey: MKYJVXRHRMNYPL-UHFFFAOYSA-N
    • ほほえんだ: NCC(C)(C)CC1C=NN(C=C)C=1

計算された属性

  • せいみつぶんしりょう: 179.142247555g/mol
  • どういたいしつりょう: 179.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.8Ų

3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1730344-1.0g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
1g
$1658.0 2023-06-04
Enamine
EN300-1730344-1g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
1g
$1658.0 2023-09-20
Enamine
EN300-1730344-5g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
5g
$4806.0 2023-09-20
Enamine
EN300-1730344-5.0g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
5g
$4806.0 2023-06-04
Enamine
EN300-1730344-10g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
10g
$7128.0 2023-09-20
Enamine
EN300-1730344-10.0g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
10g
$7128.0 2023-06-04
Enamine
EN300-1730344-0.1g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
0.1g
$1459.0 2023-09-20
Enamine
EN300-1730344-0.5g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
0.5g
$1591.0 2023-09-20
Enamine
EN300-1730344-0.05g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
0.05g
$1393.0 2023-09-20
Enamine
EN300-1730344-0.25g
3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine
2229244-09-9
0.25g
$1525.0 2023-09-20

3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine 関連文献

3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amineに関する追加情報

3-(1-Ethenyl-1H-Pyrazol-4-yl)-2,2-Dimethylpropan-1-Amine: A Comprehensive Overview

The compound 3-(1-Ethenyl-1H-Pyrazol-4-yl)-2,2-Dimethylpropan-1-Amine (CAS No. 2229244-09-9) is a versatile organic molecule with significant applications in the fields of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which combines a pyrazole ring with an ethenyl group and a dimethylpropylamine moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to its stability and reactivity. The ethenyl group introduces unsaturation, enhancing the compound's ability to participate in various chemical reactions. The dimethylpropylamine group adds bulk and enhances the molecule's solubility and bioavailability.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to form stable bonds with other functional groups makes it an ideal candidate for designing bioactive molecules. For instance, researchers have explored its use in the development of antibacterial agents, where the pyrazole ring plays a crucial role in inhibiting bacterial growth. Additionally, the compound has shown promise in anti-inflammatory drug design, with its dimethylpropylamine group contributing to enhanced pharmacokinetic properties.

The synthesis of 3-(1-Ethenyl-1H-Pyrazol-4-yl)-2,2-Dimethylpropan-1-Amine involves a multi-step process that combines principles of organic synthesis and catalysis. The key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization to introduce the ethenyl and dimethylpropylamine groups. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the reaction conditions, ensuring high yields and purity.

In terms of applications, this compound has gained attention in the development of pesticides due to its ability to disrupt insect nervous systems. The ethenyl group enhances the molecule's lipophilicity, allowing it to penetrate biological membranes more effectively. Furthermore, its use in herbicides has been explored, where it acts as a selective inhibitor of plant enzymes responsible for growth regulation.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the pyrazole ring exhibits significant electron-withdrawing properties, which enhance its reactivity in nucleophilic substitutions. This understanding has paved the way for novel applications in catalytic processes, where the compound can act as a ligand or catalyst in asymmetric synthesis.

The environmental impact of this compound has also been a topic of interest. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This makes it a sustainable choice for agricultural applications compared to traditional chemical agents.

In conclusion, 3-(1-Ethenyl-1H-Pyrazol-4-yl)-2,2-Dimethylpropan-1-Amine (CAS No. 2229244-09-9) is a multifaceted compound with diverse applications across various industries. Its unique structure, combined with recent research advancements, positions it as a valuable tool in modern chemical innovation.

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